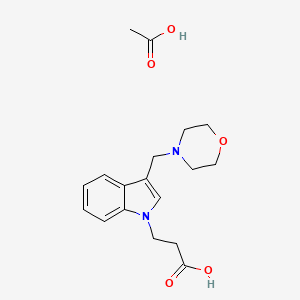

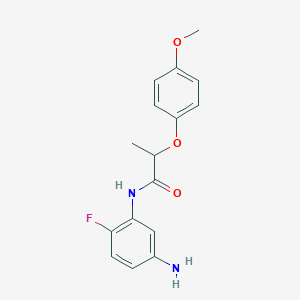

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine

Descripción general

Descripción

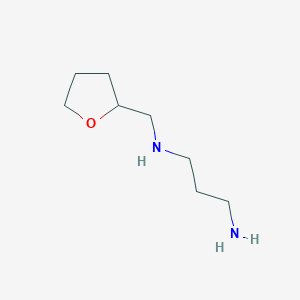

The compound “4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine” appears to be a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The presence of these groups could suggest potential applications in medicinal chemistry or materials science.

Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves the formation of the isoquinoline ring, possibly through a Pictet-Spengler or Bischler-Napieralski reaction, followed by the introduction of the trifluoromethylphenyl group.Molecular Structure Analysis

The molecular structure would likely show aromaticity in the isoquinoline portion of the molecule, with sp2 hybridization. The trifluoromethyl group would introduce a degree of electronegativity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich isoquinoline and the electron-withdrawing trifluoromethyl group. This could make the compound susceptible to electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability.Aplicaciones Científicas De Investigación

- Summary of the Application : [18F]MC225 is a selective substrate for P-glycoprotein (P-gp) that has good metabolic stability and shows higher baseline uptake compared with other P-gp substrates such as ®-[11C]Verapamil . It is used as a tracer for measuring P-glycoprotein function at the blood-brain barrier .

- Methods of Application or Experimental Procedures : The production of [18F]MC225 was automated on a CFN-MPS200 multipurpose synthesizer . The acute toxicity of MC225 was evaluated at a dose of 2.5 mg/kg bodyweight, which is more than 10,000-fold the postulated maximum clinical dose of [18F]MC225 . The mutagenicity of MC225 was studied by a reverse mutation test using Salmonella typhimurium and Escherichia coli (Ames test) . In vivo biodistribution and dosimetry studies of [18F]MC225 were carried out in normal mice .

- Results or Outcomes : No acute toxicity of MC225 or [18F]MC225 injection was found . No mutagenic activity was observed for MC225 . The biodistribution study demonstrated both hepatobiliary and renal excretion of radioactivity . The most critical organ was the pancreas, with (63.8 μGy/MBq) or without urination (63.9 μGy/MBq) at 360 min after injection . The estimated effective dose (μSv/MBq) with and without urination at 360 min after injection was calculated as 15.7 and 16.9, respectively .

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.

Direcciones Futuras

Future research could explore the potential applications of this compound, particularly in fields like medicinal chemistry or materials science. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2/c17-16(18,19)14-9-13(20)5-6-15(14)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORPLZHXGJMWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661679 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine | |

CAS RN |

914348-87-1 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride](/img/structure/B1388960.png)

![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)